molecular formula C11H12N2O5 B1588263 (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid CAS No. 89615-73-6

(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid

Cat. No. B1588263
CAS RN: 89615-73-6
M. Wt: 252.22 g/mol
InChI Key: SOPVYCYKWGPONA-SNVBAGLBSA-N
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Description

“®-2-Acetamido-3-(4-nitrophenyl)propanoic acid” is a phenylalanine derivative . It is a compound that contains a carboxylic acid functional group and a nitro group attached to a phenyl ring . The molecular formula of this compound is C9H9NO4 .

Scientific Research Applications

Antimalarial Activity

One study discusses the synthesis and antimalarial activity of related compounds, where (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid may serve as a precursor or analog. These compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice, with potential for clinical trials due to their pharmacokinetic properties allowing for extended protection even after oral administration (Werbel et al., 1986).

Photoreactions and Drug Stability

Another study explored the photoreactions of flutamide, a compound structurally similar to (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, highlighting the importance of understanding photostability in drug development. Different photoreactions were observed depending on the solvent, which has implications for the stability and safety of pharmaceutical compounds (Watanabe et al., 2015).

Analytical Chemistry Applications

The compound has also been involved in analytical chemistry research. For instance, its derivatives have been used in the development of analytical methods, such as the determination of paracetamol in pharmaceutical products. This showcases its role in improving analytical techniques and pharmaceutical quality control (Suarez et al., 2005).

Catalysis and Organic Synthesis

Research in organic synthesis has employed (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid or related structures as key intermediates. For example, iridium-catalyzed reactions have been developed for enantioselective synthesis, demonstrating the compound's utility in constructing complex organic molecules with high stereocontrol (Han et al., 2010).

Biological Activity and Drug Development

The synthesis and evaluation of novel compounds related to (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid have contributed to drug development efforts, especially in discovering new therapeutic agents with potential anticancer properties. Bivalent palladium and platinum cyanoximates, derived from similar structural frameworks, have shown promising biological activity, underscoring the importance of such compounds in medicinal chemistry (Eddings et al., 2004).

properties

IUPAC Name

(2R)-2-acetamido-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPVYCYKWGPONA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427555
Record name N-Acetyl-4-nitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid

CAS RN

89615-73-6
Record name N-Acetyl-4-nitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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